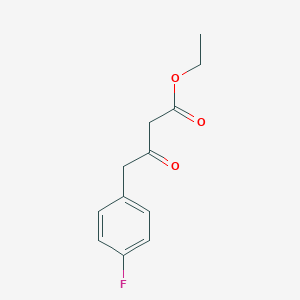

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

Description

Properties

IUPAC Name |

ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6H,2,7-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCQKQRINQDBSEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)CC1=CC=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442109 | |

| Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221121-37-5 | |

| Record name | ethyl 4-(4-fluorophenyl)-3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a β-keto ester of significant interest in medicinal chemistry and organic synthesis.

Chemical Properties and Structure

This compound is a fluorinated aromatic β-keto ester. The presence of the fluorine atom on the phenyl ring can significantly influence its chemical reactivity, pharmacokinetic properties, and biological activity.

Table 1: General and Predicted Physicochemical Properties

| Property | Value | Source/Method |

| Molecular Formula | C₁₂H₁₃FO₃ | [1] |

| Molecular Weight | 224.23 g/mol | [1] |

| Predicted Boiling Point | ~250-300 °C | Estimation based on analogs |

| Predicted Melting Point | Not available | - |

| Predicted Density | ~1.2 g/cm³ | Estimation based on analogs |

| Predicted Solubility | Soluble in common organic solvents (e.g., ethanol, dichloromethane); Insoluble in water. | Estimation based on analogs |

Synthesis of this compound

The primary synthetic route for β-keto esters such as this compound is the Claisen condensation . This reaction involves the base-mediated condensation of an ester with another carbonyl compound. In this case, ethyl 4-fluorophenylacetate would react with ethyl acetate in the presence of a strong base like sodium ethoxide.

Proposed Synthetic Scheme:

Caption: Proposed Claisen condensation synthesis of this compound.

Experimental Protocol: Claisen Condensation (General Procedure)

This protocol is a generalized procedure based on the synthesis of analogous β-keto esters.[2]

Materials:

-

Ethyl 4-fluorophenylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Dilute Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for organic synthesis (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Rotary evaporator

Procedure:

-

Reaction Setup: A solution of sodium ethoxide in anhydrous ethanol is prepared in a dry round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.

-

Addition of Reactants: A mixture of ethyl 4-fluorophenylacetate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution.

-

Reaction: The reaction mixture is heated to reflux for several hours to facilitate the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, the mixture is acidified with dilute hydrochloric acid. The aqueous layer is then extracted multiple times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Features |

| ¹H NMR | - Signals for the ethyl group (a triplet and a quartet).- A singlet for the methylene protons between the carbonyl groups.- A singlet for the benzylic methylene protons.- Multiplets in the aromatic region corresponding to the protons of the 4-fluorophenyl group. |

| ¹³C NMR | - Signals for the ethyl group carbons.- Signals for the two methylene carbons.- Signals for the ester and ketone carbonyl carbons (in the range of 165-205 ppm).- Four distinct signals for the aromatic carbons of the 4-fluorophenyl ring.[3] |

| FT-IR | - Strong absorption bands for the ester carbonyl (C=O) stretch (around 1740-1750 cm⁻¹).- Strong absorption band for the ketone carbonyl (C=O) stretch (around 1715-1725 cm⁻¹).- C-F stretching vibration in the aromatic ring (around 1200-1250 cm⁻¹). |

| Mass Spectrometry | - A molecular ion peak ([M]⁺) at m/z 224.- Fragmentation patterns characteristic of β-keto esters, including loss of the ethoxy group (-45 Da) and cleavage of the C-C bonds adjacent to the carbonyl groups.[4] |

Potential Applications and Biological Significance

β-Keto esters are versatile intermediates in organic synthesis and are precursors to a wide range of biologically active molecules. The introduction of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates.

Potential Roles in Drug Discovery:

-

Synthesis of Heterocycles: The dicarbonyl functionality makes it an ideal starting material for the synthesis of various heterocyclic compounds like pyrazoles, pyrimidines, and isoxazoles, which are common scaffolds in medicinal chemistry.[2]

-

Kinase Inhibitors: Aryl-substituted β-keto esters have been explored as precursors for the synthesis of protein kinase inhibitors.[2] The 4-fluorophenyl moiety can potentially interact with specific residues in the kinase active site, influencing potency and selectivity.

-

Antimicrobial Agents: Some β-keto esters and their derivatives have shown promising antibacterial and antifungal activities.[5][6]

Caption: Potential applications of this compound in drug discovery.

Conclusion

This compound is a valuable building block in organic synthesis with significant potential for the development of novel therapeutic agents. Its synthesis via the Claisen condensation is a well-established method. While detailed experimental data for this specific compound is limited, its structural similarity to other well-characterized β-keto esters allows for reliable predictions of its properties and reactivity. Further research into the biological activities of its derivatives is warranted and could lead to the discovery of new drug candidates.

References

- 1. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate chemical structure and IUPAC name

This guide provides detailed information on the chemical properties, structure, and nomenclature of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a compound of interest for researchers, scientists, and professionals in drug development.

Chemical Identity and Properties

This compound is a keto-ester derivative with a fluorinated phenyl group. Its chemical and physical properties are summarized in the table below for easy reference.

| Identifier | Value |

| IUPAC Name | This compound[1] |

| CAS Number | 221121-37-5[1][2] |

| Molecular Formula | C12H13FO3[2][3] |

| Molecular Weight | 224.23 g/mol [1][2] |

| InChI Key | QCQKQRINQDBSEZ-UHFFFAOYSA-N[1] |

Chemical Structure

The molecular structure of this compound consists of a four-carbon butanoate backbone. An ethyl group is attached to one of the oxygen atoms, forming an ethyl ester. A ketone (oxo) group is located at the third carbon atom of the butanoate chain. The fourth carbon atom is bonded to a phenyl ring that is substituted with a fluorine atom at its para-position (position 4).

The presence of the fluorine atom, a highly electronegative element, can significantly influence the molecule's electronic properties, reactivity, and metabolic stability, making it a valuable building block in medicinal chemistry.

Structural Diagram

To visualize the molecular arrangement, a 2D structural diagram is provided below. This diagram illustrates the connectivity of atoms and the key functional groups within the molecule.

Caption: 2D structure of this compound.

References

An In-depth Technical Guide to CAS Number 221121-37-5: Ethyl 4-(4-fluorophenyl)-3-oxobutanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, identified by CAS number 221121-37-5, is a key chemical intermediate with significant applications in the synthesis of various biologically active molecules. This β-keto ester is of particular interest to the pharmaceutical industry as a versatile starting material for the development of novel therapeutics. Its chemical structure, featuring a fluorinated phenyl ring, a ketone, and an ester functional group, provides multiple reaction sites for the construction of complex heterocyclic scaffolds.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, safety data, and, most importantly, its application in the synthesis of potent enzyme inhibitors relevant to drug discovery.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. While extensive experimental data for this specific compound is not publicly available, the provided information is based on data from chemical suppliers and computational predictions.

| Property | Value |

| CAS Number | 221121-37-5 |

| IUPAC Name | This compound |

| Synonyms | 4-(4-FLUORO-PHENYL)-3-OXO-BUTYRIC ACID ETHYL ESTER |

| Molecular Formula | C₁₂H₁₃FO₃ |

| Molecular Weight | 224.23 g/mol |

| Appearance | Expected to be a liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents |

Synthesis of this compound

The primary synthetic route to this compound and related β-keto esters is the Claisen condensation . This fundamental carbon-carbon bond-forming reaction involves the condensation of an ester with another carbonyl compound in the presence of a strong base.

General Experimental Protocol: Claisen Condensation

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Ethyl 4-fluorophenylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt) or another suitable strong base (e.g., LDA)

-

Anhydrous ethanol (if using NaOEt)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute hydrochloric acid (HCl) or ammonium chloride solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), a solution of sodium ethoxide in anhydrous ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

-

Addition of Reactants: A mixture of ethyl 4-fluorophenylacetate and ethyl acetate is added dropwise to the stirred sodium ethoxide solution at a controlled temperature (often room temperature or below).

-

Reaction: The reaction mixture is stirred for several hours to overnight to ensure the completion of the condensation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: The reaction is quenched by the addition of a dilute acidic solution (e.g., HCl or NH₄Cl) to neutralize the base and protonate the resulting enolate. The aqueous layer is extracted with an organic solvent such as diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography.

Applications in Drug Development

This compound is a valuable building block for the synthesis of heterocyclic compounds with potential therapeutic applications. Notably, it serves as a precursor for the synthesis of non-nucleoside reverse transcriptase inhibitors (NNRTIs) and 5-lipoxygenase (5-LOX) inhibitors.

Synthesis of Pyridinone-Based Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Novel pyridinone derivatives have shown high potency against wild-type and resistant strains of HIV-1 by inhibiting the reverse transcriptase enzyme.[1] The synthesis of these pyridinones can be achieved through a multi-step process often initiated by a Knoevenagel condensation.

-

Knoevenagel Condensation: this compound is reacted with an appropriate aldehyde (e.g., formaldehyde or a protected form) and a nitrogen source (e.g., ammonia or a primary amine) in the presence of a catalyst. This reaction, often followed by cyclization, forms the core pyridinone ring structure.

-

Further Functionalization: The resulting pyridinone scaffold can be further modified through various chemical reactions to introduce different substituents, thereby optimizing its antiviral activity.

The inhibitory activity of the synthesized pyridinone derivatives against HIV-1 reverse transcriptase can be evaluated using commercially available colorimetric or fluorometric assay kits.

Principle:

The assay measures the DNA synthesis activity of reverse transcriptase using a template/primer hybrid. Labeled nucleotides (e.g., with digoxigenin and biotin) are incorporated into the newly synthesized DNA. The amount of incorporated label is then quantified, which is inversely proportional to the RT inhibitory activity of the tested compound.

General Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Reaction Mixture: Prepare a reaction mixture containing the template/primer, labeled dNTPs, and reaction buffer.

-

Assay: In a microplate, add the test compounds, the reaction mixture, and the HIV-1 RT enzyme.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Detection: The incorporated label is detected using an antibody conjugate (e.g., anti-digoxigenin-POD) and a colorimetric or chemiluminescent substrate.

-

Data Analysis: The absorbance or luminescence is measured, and the IC₅₀ values are calculated.

Synthesis of 5-Lipoxygenase (5-LOX) Inhibitors

This compound is also utilized in the synthesis of 2-substituted 5-hydroxyindole 3-carboxylates, which are potent inhibitors of human 5-lipoxygenase, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes.

The inhibitory effect of the synthesized compounds on 5-LOX activity can be determined using a spectrophotometric or fluorometric assay.

Principle:

The assay measures the production of hydroperoxides resulting from the oxidation of a fatty acid substrate (e.g., arachidonic acid or linoleic acid) by the 5-LOX enzyme. The hydroperoxides can be detected using a chromogenic or fluorogenic probe.

General Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds.

-

Enzyme Preparation: Prepare a solution of the 5-LOX enzyme.

-

Assay: In a microplate, pre-incubate the enzyme with the test compounds.

-

Reaction Initiation: Initiate the reaction by adding the fatty acid substrate.

-

Detection: After a specific incubation time, add a reagent that reacts with the hydroperoxide products to generate a colored or fluorescent signal.

-

Data Analysis: Measure the absorbance or fluorescence and calculate the IC₅₀ values.

Safety and Handling

| Hazard Category | Precautionary Statements |

| Physical Hazards | May be a combustible liquid. Keep away from heat, sparks, open flames, and hot surfaces. |

| Health Hazards | May cause skin, eye, and respiratory tract irritation. Avoid breathing vapors or mist. |

| Personal Protective Equipment (PPE) | Wear protective gloves, chemical safety goggles, and a lab coat. Use in a well-ventilated area or under a fume hood. |

| First Aid | In case of skin contact: Wash with plenty of soap and water. In case of eye contact: Rinse cautiously with water for several minutes. If inhaled: Move person into fresh air. If swallowed: Rinse mouth. Do NOT induce vomiting. Seek medical attention if you feel unwell. |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Conclusion

This compound (CAS 221121-37-5) is a valuable and versatile chemical intermediate for the synthesis of complex heterocyclic molecules. Its primary utility lies in its role as a precursor to potent enzyme inhibitors, such as non-nucleoside reverse transcriptase inhibitors and 5-lipoxygenase inhibitors, which are of significant interest in drug discovery programs targeting HIV and inflammatory diseases, respectively. Researchers and drug development professionals can leverage the reactivity of this compound to generate novel molecular entities with therapeutic potential. Adherence to appropriate safety protocols is essential when handling this and related chemical compounds.

References

The Dance of Tautomers: An In-depth Technical Guide to the Keto-Enol Equilibrium of Fluorinated Beta-Keto Esters

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into organic molecules has profound effects on their physicochemical properties, a strategy widely employed in the development of pharmaceuticals and advanced materials. In the realm of β-keto esters, fluorination significantly influences the delicate balance of their keto-enol tautomerism. This guide provides a comprehensive exploration of this phenomenon, offering insights into the underlying principles, quantitative data on equilibrium shifts, and detailed experimental protocols for analysis. Understanding and controlling this tautomeric equilibrium is paramount for predicting reactivity, designing novel fluorinated compounds, and optimizing synthetic pathways in drug discovery and development.

The Core Principle: Keto-Enol Tautomerism

Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond). For standard β-keto esters, the keto form is generally more stable. However, the enol form can be significantly stabilized through the formation of a six-membered intramolecular hydrogen bond and conjugation of the C=C double bond with the ester carbonyl group.

The equilibrium is dynamic and sensitive to various factors, including the electronic nature of substituents, solvent polarity, and temperature. The introduction of highly electronegative fluorine atoms dramatically shifts this equilibrium, typically favoring the enol tautomer.

The Fluorine Effect: A Shift in Equilibrium

The strong electron-withdrawing nature of fluorine atoms, particularly when present as a trifluoromethyl (CF₃) group, exerts a powerful influence on the keto-enol equilibrium. This "fluorine effect" can be attributed to several factors:

-

Increased Acidity of the α-Proton: The inductive effect of the fluorine atoms increases the acidity of the proton on the α-carbon, facilitating its removal to form the enolate intermediate, a key step in tautomerization.

-

Stabilization of the Enol Form: The electron-withdrawing CF₃ group stabilizes the electron-rich enol form through inductive effects.

-

Enhanced Intramolecular Hydrogen Bonding: Fluorine substitution can strengthen the intramolecular hydrogen bond in the enol tautomer, further stabilizing this form.

This pronounced shift towards the enol form in fluorinated β-keto esters has significant implications for their reactivity, as the enol tautomer exhibits nucleophilic character at the α-carbon.

Quantitative Analysis of Tautomeric Composition

The relative abundance of the keto and enol tautomers can be quantified using various spectroscopic techniques. The equilibrium constant (Keq = [Enol]/[Keto]) and the percentage of the enol form are key parameters for describing the position of the equilibrium.

Substituent Effects on Enol Content

The nature and position of substituents on the β-keto ester backbone have a marked impact on the keto-enol equilibrium.

| Compound | Substituent at α-position | % Enol in CDCl₃ |

| Ethyl acetoacetate | H | ~8% |

| Ethyl trifluoroacetoacetate | H | High |

| 3-Chloro-2,4-pentanedione | Cl | High |

| 3-Methyl-2,4-pentanedione | CH₃ | Low |

Table 1: Influence of α-substituents on the percentage of the enol form in chloroform. Electron-withdrawing groups like chlorine favor the enol form, while electron-donating groups like methyl favor the keto form.

Solvent Effects on the Tautomeric Equilibrium of Ethyl Trifluoroacetoacetate (ETFAA)

The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium. Nonpolar solvents tend to favor the enol form, which is stabilized by an intramolecular hydrogen bond. In contrast, polar, protic solvents can disrupt this intramolecular hydrogen bond through intermolecular interactions, thereby stabilizing the more polar keto form.

| Solvent | Dielectric Constant (ε) | % Enol of ETFAA (approximate) |

| Toluene | 2.4 | 19.8% |

| Water | 80.1 | 0.4% |

| Acetonitrile | 37.5 | Varies |

| Dimethyl sulfoxide (DMSO) | 46.7 | Varies |

Table 2: Approximate percentage of the enol form of ethyl trifluoroacetoacetate in different solvents, highlighting the significant influence of solvent polarity.[1]

Experimental Protocols for Tautomerism Analysis

Accurate determination of the keto-enol ratio is essential for understanding the reactivity and properties of fluorinated β-keto esters. Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are the primary analytical techniques employed for this purpose.

¹H NMR Spectroscopy Protocol

Proton NMR spectroscopy is a powerful and direct method for quantifying the keto-enol ratio, as the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for each form.[2][3][4][5]

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 300 MHz or higher)

Sample Preparation:

-

Accurately weigh a sample of the fluorinated β-keto ester (typically 5-10 mg).

-

Dissolve the sample in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube to a final volume of approximately 0.6-0.7 mL. The choice of solvent is critical as it will influence the equilibrium.[6]

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

Allow the solution to equilibrate at a constant temperature for a period of time (minutes to hours) before analysis to ensure the tautomeric equilibrium has been reached.[4]

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Key signals to identify and integrate are:

-

Keto form: The methylene protons (α-protons) typically appear as a singlet or multiplet in the range of 3.5-4.5 ppm.[7]

-

Enol form: The vinylic proton (=CH-) typically appears as a singlet in the range of 5.0-6.0 ppm.[7] The enolic hydroxyl proton (-OH) often appears as a broad singlet at a downfield chemical shift (e.g., 12-14 ppm) due to intramolecular hydrogen bonding.[7]

-

Data Analysis:

-

Carefully integrate the signals corresponding to the unique protons of the keto and enol forms.

-

Calculate the percentage of the enol form using the following formula:

% Enol = [Integral of Enol Proton / (Integral of Enol Proton + (Integral of Keto Protons / Number of Keto Protons))] * 100

(Note: The integral of the keto methylene protons needs to be divided by 2, as there are two protons).

-

The equilibrium constant (Keq) can be calculated as:

Keq = % Enol / % Keto

UV-Vis Spectroscopy Protocol

UV-Vis spectroscopy can also be used to study keto-enol equilibria, as the conjugated π-system of the enol form typically absorbs at a longer wavelength than the non-conjugated keto form.[6][8][9][10][11]

Instrumentation:

-

UV-Vis Spectrophotometer

Sample Preparation:

-

Prepare a dilute solution of the fluorinated β-keto ester in a suitable UV-transparent solvent (e.g., hexane, ethanol). The concentration should be chosen to ensure the absorbance is within the linear range of the instrument (typically 0.1 - 1.0).

-

Prepare solutions in different solvents to study the solvent effect on the equilibrium.

Data Acquisition:

-

Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol tautomers. The enol form will generally have a λmax at a longer wavelength.

Data Analysis:

-

The relative concentrations of the two tautomers can be determined by applying the Beer-Lambert law if the molar absorptivities (ε) of the pure keto and enol forms are known or can be estimated.

-

Often, this method is used qualitatively to observe shifts in the equilibrium upon changing solvent or temperature. For quantitative analysis, it can be combined with computational methods to simulate the spectra of the individual tautomers.[9]

Synthesis of Fluorinated β-Keto Esters

The synthesis of fluorinated β-keto esters is a crucial first step for their study and application. The Claisen condensation is a common and effective method.

General Synthesis of Ethyl Trifluoroacetoacetate

A prevalent method for synthesizing ethyl trifluoroacetoacetate involves the Claisen condensation of ethyl trifluoroacetate and ethyl acetate using a strong base like sodium ethoxide.[12]

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide

-

Cyclohexane (solvent)

-

Formic acid (for neutralization)

Procedure:

-

In a reaction vessel, sodium ethoxide is suspended in cyclohexane.

-

A mixture of ethyl trifluoroacetate and ethyl acetate is added dropwise to the suspension while maintaining a controlled temperature.

-

The reaction mixture is stirred for several hours to allow the condensation to complete.

-

The resulting sodium enolate is then neutralized with formic acid to liberate the enol form of ethyl trifluoroacetoacetate.

-

The final product is isolated and purified by distillation.

Visualizing Key Concepts and Workflows

Graphical representations are invaluable for understanding the complex relationships in keto-enol tautomerism.

Caption: The dynamic equilibrium between the keto and enol tautomers, proceeding through an enolate intermediate.

Caption: The electron-withdrawing effect of the trifluoromethyl group shifts the equilibrium towards the enol form.

Caption: A generalized workflow for the experimental determination of the keto-enol equilibrium.

Conclusion

The keto-enol tautomerism of fluorinated β-keto esters is a fascinating and fundamentally important area of study with direct relevance to synthetic chemistry and drug development. The powerful electron-withdrawing nature of fluorine dramatically influences the position of this equilibrium, favoring the enol tautomer. This guide has provided a detailed overview of the principles governing this phenomenon, quantitative data on the effects of substituents and solvents, and robust experimental protocols for its analysis. A thorough understanding of these concepts is critical for any scientist working with these versatile fluorinated building blocks.

References

- 1. CN104710308A - Synthesis method of ethyl trifluoroacetate - Google Patents [patents.google.com]

- 2. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solved 5. The keto-enol tautomerism of pure ethyl | Chegg.com [chegg.com]

- 8. taylorandfrancis.com [taylorandfrancis.com]

- 9. dial.uclouvain.be [dial.uclouvain.be]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EP0206953B1 - Process for the preparation of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

Spectroscopic Profile of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectroscopic data for Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, a β-keto ester of significant interest in synthetic chemistry and drug discovery. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a comprehensive analysis based on established spectroscopic principles and data from structurally analogous compounds. The guide includes predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, detailed experimental protocols for data acquisition, and a workflow diagram for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of similar compounds, including ethyl 4-oxobutanoate and various substituted phenylbutanoates. It is important to note that actual experimental values may vary.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.10-7.25 | Multiplet | 2H | Ar-H (ortho to F) |

| ~6.95-7.05 | Multiplet | 2H | Ar-H (meta to F) |

| ~4.15 | Quartet | 2H | -O-CH₂ -CH₃ |

| ~3.80 | Singlet | 2H | -CO-CH₂ -Ar |

| ~3.45 | Singlet | 2H | Keto-CH₂ -CO- |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ |

Note: The presence of keto-enol tautomerism may result in additional, less intense peaks.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~201 | C =O (Ketone) |

| ~167 | C =O (Ester) |

| ~162 (d, ¹JCF ≈ 245 Hz) | Ar-C -F |

| ~131 (d, ³JCF ≈ 8 Hz) | Ar-C H (ortho to F) |

| ~129 | Ar-C (ipso to CH₂) |

| ~115 (d, ²JCF ≈ 21 Hz) | Ar-C H (meta to F) |

| ~61 | -O-CH₂ -CH₃ |

| ~50 | -CO-CH₂ -Ar |

| ~45 | Keto-CH₂ -CO- |

| ~14 | -O-CH₂-CH₃ |

Note: The carbon attached to fluorine will appear as a doublet due to C-F coupling.

Table 3: Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1745 | Strong | C=O stretch (Ester) |

| ~1720 | Strong | C=O stretch (Ketone) |

| ~1600, ~1510 | Medium-Strong | C=C stretch (Aromatic) |

| ~1250 | Strong | C-O stretch (Ester) |

| ~1220 | Strong | C-F stretch |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Proposed Fragment Ion |

| 224 | [M]⁺ (Molecular Ion) |

| 179 | [M - OCH₂CH₃]⁺ |

| 151 | [M - COOCH₂CH₃]⁺ |

| 123 | [C₇H₄FO]⁺ |

| 109 | [C₆H₄F]⁺ |

| 96 | [C₆H₅F]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for compounds such as this compound. These protocols are intended as general guidelines and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Number of scans: 16

-

Relaxation delay: 1.0 s

-

Pulse width: 30°

-

Spectral width: -2 to 12 ppm

-

-

¹³C NMR Acquisition Parameters:

-

Number of scans: 1024

-

Relaxation delay: 2.0 s

-

Pulse width: 30°

-

Spectral width: -5 to 220 ppm

-

Broadband proton decoupling should be applied.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) using a standard Fourier transform, followed by phase and baseline corrections.

Infrared (IR) Spectroscopy

-

Sample Preparation: For a neat sample, place a drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solution, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in a solution cell.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction using the spectrum of the neat plates or the pure solvent.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC) for volatile compounds.

-

Instrumentation: Utilize a mass spectrometer with an electron ionization (EI) source.

-

MS Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass range: 50-500 m/z.

-

Ion source temperature: 230 °C.

-

Quadrupole temperature: 150 °C.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragmentation patterns.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the synthesis and spectroscopic analysis of a chemical compound.

Caption: General workflow for the synthesis, purification, spectroscopic analysis, and data interpretation of a chemical compound.

An In-depth Technical Guide to the Thermochemistry of Substituted Ethyl 3-Oxobutanoate Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemistry of ethyl 3-oxobutanoate and its substituted derivatives. Given the foundational role of these β-keto esters in synthetic chemistry and drug development, a thorough understanding of their energetic properties is crucial for reaction optimization, process safety, and the prediction of compound stability.

While extensive experimental thermochemical data is available for the parent compound, ethyl 3-oxobutanoate, there is a notable scarcity of such data for its substituted analogues in publicly accessible literature. This guide presents the detailed thermochemical data for ethyl 3-oxobutanoate, highlighting the impact of keto-enol tautomerism, and provides detailed experimental protocols to enable researchers to determine these vital parameters for their specific substituted compounds of interest.

Thermochemical Data

The thermochemistry of ethyl 3-oxobutanoate is significantly influenced by the equilibrium between its keto and enol tautomers. This dynamic equilibrium affects properties such as the enthalpy of formation and vaporization.

Table 1: Thermochemical Data for Ethyl 3-Oxobutanoate (Unsubstituted)

| Property | Phase | Value (kJ/mol) | Method |

| Enthalpy of Formation (ΔfH°) | |||

| Keto Tautomer (Ethyl 3-oxobutanoate) | Liquid | -639.8 ± 2.4[1] | Calculated |

| Gas | -578.2 ± 3.3[1] | Calculated | |

| Enol Tautomer (Ethyl Z-3-hydroxy-2-butenoate) | Liquid | -647.7 ± 2.4[1] | Calculated |

| Gas | -593.0 ± 2.7[1] | Calculated | |

| Equilibrium Mixture | Liquid | -640.4 ± 1.1[2] | Static-Bomb Calorimetry |

| Gas | -586.2 ± 1.5[1] | Calculated | |

| Enthalpy of Combustion (ΔcH°) | |||

| Equilibrium Mixture | Liquid | -3149.76 ± 0.76[2] | Static-Bomb Calorimetry |

| Enthalpy of Vaporization (ΔvapH°) | |||

| Keto Tautomer | 61.6 ± 2.2[1] | Correlation-Gas Chromatography | |

| Enol Tautomer | 54.7 ± 1.3[1] | Correlation-Gas Chromatography | |

| Equilibrium Mixture | 54.2 ± 1.0[1] | Varies | |

| Enthalpy of Mixing (ΔmixH°) | |||

| Keto-Enol Tautomers | 7.1 ± 2.1[1] | Calculated |

Note: All data is presented for standard conditions (298.15 K and 0.1 MPa) unless otherwise specified. The values for the individual tautomers are derived from experimental data on the equilibrium mixture and spectroscopic studies.

Thermochemical Data for Substituted Ethyl 3-Oxobutanoate Compounds

As of the compilation of this guide, there is a significant lack of experimentally determined, publicly available thermochemical data (enthalpy of formation, combustion, and vaporization) for substituted ethyl 3-oxobutanoate compounds. While numerous substituted variants are commercially available or have been synthesized for various applications, their thermochemical properties have not been extensively characterized. The following sections provide detailed experimental protocols that can be employed to determine these crucial parameters.

Experimental Protocols

The following are detailed methodologies for the key experiments required to determine the thermochemical properties of substituted ethyl 3-oxobutanoate compounds.

2.1. Determination of the Enthalpy of Combustion using Bomb Calorimetry

The standard enthalpy of combustion is determined using a bomb calorimeter, which measures the heat evolved during the complete combustion of a substance in an excess of oxygen under constant volume conditions.

Apparatus:

-

Isoperibol bomb calorimeter

-

High-pressure oxygen bomb

-

Pellet press

-

Crucible (platinum or stainless steel)

-

Ignition wire (platinum or nichrome)

-

Calibrated thermometer or temperature sensor

-

Standard substance for calibration (e.g., benzoic acid)

Procedure:

-

Calibration of the Calorimeter:

-

A known mass (approximately 1 g) of a standard substance with a known heat of combustion (e.g., benzoic acid) is pressed into a pellet.

-

The pellet is placed in the crucible within the bomb.

-

A measured length of ignition wire is connected to the electrodes, with the wire in contact with the pellet.

-

A small, known amount of distilled water (typically 1 mL) is added to the bomb to saturate the internal atmosphere and ensure condensation of water formed during combustion.

-

The bomb is sealed and purged of air, then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

The bomb is submerged in a known mass of water in the calorimeter bucket.

-

The system is allowed to reach thermal equilibrium.

-

The sample is ignited by passing an electric current through the wire.

-

The temperature of the water in the bucket is recorded at regular intervals until a constant temperature is reached.

-

The heat capacity of the calorimeter is calculated from the temperature rise and the known heat of combustion of the standard.

-

-

Combustion of the Substituted Ethyl 3-Oxobutanoate:

-

A known mass of the liquid sample is accurately weighed into the crucible. For volatile liquids, encapsulation in a gelatin or plastic capsule with a known heat of combustion is necessary.

-

The procedure is repeated as for the calibration, using the sample instead of the standard.

-

The total heat released is calculated from the observed temperature rise and the heat capacity of the calorimeter.

-

-

Corrections and Calculations:

-

Corrections are made for the heat of combustion of the ignition wire and any capsule material used.

-

The heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and sulfuric acid (if the compound contains sulfur) is determined by titration of the bomb washings and subtracted from the total heat released.

-

The constant volume heat of combustion (ΔUc°) is calculated.

-

The standard enthalpy of combustion (ΔHc°) is then calculated using the following equation: ΔHc° = ΔUc° + Δn(g)RT where Δn(g) is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

2.2. Determination of the Enthalpy of Vaporization

The enthalpy of vaporization can be determined by several methods, including differential scanning calorimetry (DSC) and correlation-gas chromatography.

2.2.1. Differential Scanning Calorimetry (DSC)

Apparatus:

-

Differential Scanning Calorimeter

-

Sample pans (aluminum, pierced lid)

-

Syringe for sample loading

Procedure:

-

A small, accurately weighed sample (typically 5-10 mg) of the liquid is placed in a sample pan with a pierced lid.

-

The pan is placed in the DSC cell alongside an empty reference pan.

-

The sample is heated at a controlled rate (e.g., 10 K/min) under an inert atmosphere.

-

The heat flow to the sample is measured as a function of temperature.

-

An endothermic peak is observed at the boiling point of the substance.

-

The enthalpy of vaporization is determined by integrating the area of this peak.

2.2.2. Correlation-Gas Chromatography

This method is particularly useful for separating and determining the enthalpy of vaporization of individual tautomers.

Apparatus:

-

Gas chromatograph with a flame ionization detector (FID)

-

Packed or capillary column

-

A series of standard compounds with known enthalpies of vaporization

Procedure:

-

A series of standard compounds with structures and polarities similar to the analyte are selected.

-

The retention times of the standard compounds and the analyte are determined at several different column temperatures.

-

A plot of the natural logarithm of the retention time (ln t_r) versus the reciprocal of the absolute temperature (1/T) is created for each compound.

-

For the standard compounds, a correlation is established between their known enthalpies of vaporization and the slopes of their respective ln t_r vs. 1/T plots.

-

The slope of the ln t_r vs. 1/T plot for the analyte is determined.

-

The enthalpy of vaporization of the analyte is then calculated using the correlation established with the standard compounds.

Visualizations

3.1. General Structure and Keto-Enol Tautomerism

The core structure of ethyl 3-oxobutanoate allows for substitution at various positions, influencing its chemical and thermochemical properties. The key feature of these molecules is the keto-enol tautomerism.

Caption: Keto-enol tautomerism in substituted ethyl 3-oxobutanoates.

3.2. Experimental Workflow for Thermochemical Analysis

The determination of the key thermochemical parameters follows a logical experimental workflow.

Caption: Workflow for determining thermochemical properties.

3.3. Interrelation of Thermochemical Properties

The fundamental thermochemical properties are interconnected and allow for the calculation of other important parameters.

Caption: Relationship between key thermochemical parameters.

References

The Fluorophenyl Advantage: An In-depth Technical Guide to its Role in Beta-Keto Ester Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The introduction of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. Among these, the fluorophenyl group exerts a profound influence on the reactivity of adjacent functionalities. This technical guide provides a comprehensive analysis of the role of the fluorophenyl group in the reactivity of beta-keto esters, a versatile class of intermediates in organic synthesis. We will delve into the electronic and steric effects of the fluorophenyl moiety, supported by comparative data, detailed experimental protocols for key reactions, and visual representations of reaction mechanisms and workflows. This guide is intended to be a valuable resource for researchers and professionals in drug development and organic synthesis, enabling a deeper understanding and more effective utilization of fluorophenyl-containing beta-keto esters.

Introduction: The Impact of Fluorine in Drug Design

The strategic incorporation of fluorine into organic molecules can dramatically alter their biological activity. The high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond impart unique properties, including increased metabolic stability, enhanced binding affinity, and altered acidity of neighboring protons. In the context of beta-keto esters, the presence of a fluorophenyl group significantly modifies the reactivity of the dicarbonyl system, influencing enolate formation, stability, and subsequent reactions.

Electronic and Steric Effects of the Fluorophenyl Group

The influence of the fluorophenyl group on the reactivity of beta-keto esters is a combination of electronic and steric effects.

Electronic Effects

The fluorine atom is a strongly electron-withdrawing group due to its high electronegativity. When attached to a phenyl ring, this manifests primarily through a strong negative inductive effect (-I effect). This inductive withdrawal of electron density has several key consequences for the reactivity of a beta-keto ester:

-

Increased Acidity of α-Protons: The electron-withdrawing nature of the fluorophenyl group stabilizes the conjugate base (enolate) formed upon deprotonation of the α-carbon. This increased stability of the enolate translates to a lower pKa of the α-protons, making them more acidic compared to their non-fluorinated phenyl counterparts. This enhanced acidity facilitates enolate formation, often allowing for the use of milder bases and reaction conditions.

-

Enhanced Electrophilicity of the Carbonyl Carbons: The inductive effect of the fluorophenyl group also withdraws electron density from the carbonyl carbons, making them more electrophilic and thus more susceptible to nucleophilic attack. This can lead to increased reaction rates in transformations such as reductions and additions.

-

Kinetic Effects: In reactions where the formation of the enolate is the rate-determining step, the presence of a fluorophenyl group is expected to increase the reaction rate. For reactions involving nucleophilic attack on the carbonyl group, the enhanced electrophilicity can also lead to faster kinetics.

Steric Effects

The fluorine atom is relatively small, with a van der Waals radius similar to that of a hydrogen atom. Therefore, the steric hindrance imposed by a fluorophenyl group is generally comparable to that of a phenyl group. However, the position of the fluorine atom on the phenyl ring (ortho, meta, or para) can have subtle steric implications that may influence the approach of bulky reagents or the conformational preferences of the molecule.

Quantitative Data on Reactivity

To quantify the impact of the fluorophenyl group, we can compare key parameters such as pKa values and reaction yields for beta-keto esters with and without this substituent.

Table 1: Comparison of pKa Values for the α-Protons of Substituted Beta-Keto Esters

| Compound | Substituent on Phenyl Ring | Approximate pKa of α-Protons | Reference |

| Ethyl Benzoylacetate | -H | ~10.7 | [1] |

| Ethyl 4-Fluorobenzoylacetate | 4-F | Expected to be < 10.7 | Inferred from electronic effects |

Note: A precise experimental pKa value for ethyl 4-fluorobenzoylacetate was not found in the reviewed literature. The expected lower pKa is based on the electron-withdrawing nature of the fluorine substituent, which stabilizes the enolate conjugate base.

Table 2: Comparative Yields for the Claisen Condensation Reaction

The Claisen condensation is a fundamental carbon-carbon bond-forming reaction for the synthesis of beta-keto esters. The yield of this reaction can be influenced by the electronic nature of the starting materials.

| Ester (Enolate Precursor) | Ester (Acylating Agent) | Product | Typical Yield (%) |

| Ethyl Acetate | Ethyl Benzoate | Ethyl Benzoylacetate | 65-75 |

| Ethyl Acetate | Ethyl 4-Fluorobenzoate | Ethyl 4-Fluorobenzoylacetate | Expected to be comparable or slightly higher |

Note: Direct side-by-side comparative yield data under identical conditions was not available in the reviewed literature. However, the electron-withdrawing fluorophenyl group in ethyl 4-fluorobenzoate can enhance the electrophilicity of the carbonyl carbon, potentially leading to a more favorable reaction. The provided yield for ethyl benzoylacetate is a general literature value.

Key Reactions and Experimental Protocols

The modified reactivity of fluorophenyl-containing beta-keto esters makes them valuable substrates in a variety of important organic transformations.

Claisen Condensation for the Synthesis of Ethyl 4-Fluorobenzoylacetate

The Claisen condensation is a classic method for synthesizing beta-keto esters. The following is a general protocol for the synthesis of ethyl 4-fluorobenzoylacetate.

Reaction Scheme:

Caption: Claisen condensation for ethyl 4-fluorobenzoylacetate synthesis.

Experimental Protocol:

-

Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add sodium ethoxide (1.0 equivalent) and dry ethanol.

-

Addition of Esters: A mixture of ethyl acetate (1.0 equivalent) and ethyl 4-fluorobenzoate (1.0 equivalent) is added dropwise to the stirred solution of sodium ethoxide at room temperature.

-

Reaction: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then dissolved in water and acidified with a dilute acid (e.g., 1 M HCl) to a pH of approximately 4-5.

-

Extraction and Purification: The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by vacuum distillation or column chromatography.

Asymmetric Reduction of a Fluorophenyl Beta-Keto Ester

The asymmetric reduction of beta-keto esters to chiral beta-hydroxy esters is a crucial transformation in the synthesis of many pharmaceuticals. Ruthenium-BINAP catalysts are highly effective for this purpose.

Workflow Diagram:

References

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate mechanism of formation

An in-depth technical guide on the formation of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate, designed for researchers, scientists, and drug development professionals.

Introduction

This compound is a β-keto ester of significant interest in organic synthesis. Its structure, featuring both a ketone and an ester functional group, makes it a versatile precursor for the synthesis of more complex molecules, particularly heterocyclic compounds that are often the core of pharmaceutical agents. This guide provides a comprehensive examination of its formation mechanism, detailed experimental protocols, and relevant quantitative data.

Core Mechanism of Formation: The Claisen Condensation

The primary synthetic route to this compound is a mixed Claisen condensation . This fundamental carbon-carbon bond-forming reaction occurs between two ester molecules in the presence of a strong base.[1][2] In this specific synthesis, the reaction involves the condensation of ethyl 4-fluorophenylacetate with ethyl acetate.

The Claisen condensation requires at least one of the esters to have an α-proton to enable the formation of a nucleophilic enolate.[1] A stoichiometric amount of base is necessary because the resulting β-keto ester product is more acidic than the starting ester, and its deprotonation by the base drives the reaction equilibrium toward the product.[2][3]

Caption: Overall scheme for the Claisen condensation synthesis.

Detailed Step-by-Step Mechanism

The mechanism of the Claisen condensation proceeds through several distinct steps, starting with the formation of a nucleophilic enolate and concluding with the protonation of the final product.

-

Enolate Formation : A strong base, typically sodium ethoxide (NaOEt), removes an acidic α-proton from ethyl acetate. This step generates a resonance-stabilized enolate ion, which acts as the key nucleophile.[1][3]

-

Nucleophilic Attack : The newly formed enolate ion attacks the electrophilic carbonyl carbon of the second ester, ethyl 4-fluorophenylacetate.[2] This addition reaction forms a tetrahedral alkoxide intermediate.

-

Reformation of Carbonyl : The tetrahedral intermediate is unstable and collapses. It reforms the carbonyl double bond by eliminating the ethoxide (-OEt) group, which is a good leaving group.[3]

-

Deprotonation of the Product : The expelled ethoxide ion is a strong base and immediately deprotonates the newly formed β-keto ester at its highly acidic α-carbon (pKa ≈ 11). This acid-base reaction is highly favorable and serves to drive the entire equilibrium-controlled process to completion.[2][3]

-

Acidic Workup : In the final step, a dilute acid (e.g., HCl or H₂SO₄) is added to the reaction mixture to neutralize the base and protonate the enolate of the β-keto ester, yielding the final neutral product, this compound.[4]

Caption: Step-by-step mechanism of the Claisen condensation.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material 1 | Ethyl difluoroacetate (0.2 mol) | [5] |

| Starting Material 2 | Ethyl acetate (0.53 mol) | [5] |

| Base | Sodium ethoxide (0.22 mol) | [5] |

| Temperature | Addition: 10-25°C; Heating: 65°C | [5] |

| Reaction Time | 2 hours addition, 2 hours heating | [5] |

| Workup | Acidification with H₂SO₄ | [5] |

| Yield | 95.6% | [5] |

Experimental Protocols

The following is a representative experimental protocol for the synthesis of a substituted ethyl 3-oxobutanoate via Claisen condensation, adapted from a procedure for a similar compound.[6]

Materials:

-

Ethyl 4-fluorophenylacetate

-

Ethyl acetate

-

Sodium ethoxide (NaOEt)

-

Anhydrous ethanol

-

Diethyl ether

-

Dilute Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, rotary evaporator

Procedure:

-

Reaction Setup : Prepare a solution of sodium ethoxide in anhydrous ethanol within a dry round-bottom flask equipped with a reflux condenser and a dropping funnel. Ensure the entire apparatus is free of moisture, as water can inhibit the reaction.[7]

-

Addition of Reactants : Create a mixture of ethyl 4-fluorophenylacetate and ethyl acetate. Add this mixture dropwise to the stirred sodium ethoxide solution at room temperature.

-

Reaction : After the addition is complete, heat the reaction mixture to reflux. Maintain reflux for several hours to ensure the condensation reaction proceeds to completion. The progress can be monitored using Thin-Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture by adding dilute hydrochloric acid until the solution is acidic. This step protonates the product enolate.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with diethyl ether.

-

Purification : Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Final Purification : The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Caption: General experimental workflow for the synthesis.

References

- 1. byjus.com [byjus.com]

- 2. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

The Advent of Fluorinated Acetoacetate Derivatives: A Journey from Serendipity to Synthetic Staple

For Immediate Release

A comprehensive technical guide released today illuminates the discovery and rich history of fluorinated acetoacetate derivatives, compounds that have become indispensable in modern drug discovery and materials science. This whitepaper provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, properties, and applications of these pivotal chemical entities.

The story of fluorinated acetoacetate derivatives is deeply rooted in the broader history of organofluorine chemistry, a field that blossomed from early, often hazardous, experiments with elemental fluorine. While the first synthesis of an organofluorine compound is credited to Dumas and Péligot in 1835 with the creation of methyl fluoride, and Alexander Borodin's work on benzoyl fluoride in 1862 marked another key milestone, the specific lineage of fluorinated acetoacetate derivatives has been more nuanced in its emergence.[1][2] The development of controlled fluorination techniques, notably the Swarts reaction developed by Frédéric Swarts in 1892 which allowed for the replacement of chlorine or bromine with fluorine, paved the way for the systematic synthesis of a wide array of organofluorine compounds.[2]

The primary route to synthesizing a key member of this class, ethyl 4,4,4-trifluoroacetoacetate, is the Claisen condensation. This reaction involves the condensation of ethyl trifluoroacetate with ethyl acetate in the presence of a strong base, such as sodium ethoxide or sodium hydride.[3][4][5][6][7][8] This method has been refined over the years to improve yield and safety, moving from reactive metallic sodium to more manageable bases.

From Chemical Curiosity to Biological Powerhouse

The significance of fluorinated acetoacetate derivatives extends beyond their synthetic utility. Their structural similarity to endogenous acetate allows them to enter and influence biological pathways, sometimes with profound effects. A prominent example is the mechanism of toxicity of the related compound, fluoroacetate. Once ingested, fluoroacetate is converted in the body to fluoroacetyl-CoA, which then undergoes a "lethal synthesis" by condensing with oxaloacetate to form fluorocitrate.[9][10][11]

This fluorocitrate then acts as a potent inhibitor of aconitase, a critical enzyme in the citric acid cycle (Krebs cycle).[9][10][11][12][13] The inhibition of aconitase halts cellular respiration, leading to a cascade of metabolic disruptions and cellular demise. This very mechanism, however, has been harnessed by researchers to probe the intricacies of cellular metabolism and to design targeted therapeutic agents. The introduction of fluorine can dramatically alter a molecule's properties, including its acidity, lipophilicity, and metabolic stability, making it a powerful tool in drug design.[14][15][16][17]

This in-depth guide further details the experimental protocols for the synthesis of these derivatives, presents quantitative data in clearly structured tables for easy comparison, and provides visualizations of the key chemical reactions and biological pathways.

Key Insights from the Technical Guide:

-

Historical Context: An overview of the pioneering work in organofluorine chemistry that set the stage for the discovery of fluorinated acetoacetate derivatives.

-

Synthetic Methodologies: Detailed exploration of the Claisen condensation and other synthetic routes, including catalysts, reaction conditions, and yields.

-

Mechanism of Action: A thorough explanation of the "lethal synthesis" pathway and the inhibition of aconitase, a key signaling pathway affected by these compounds.

-

Data-Driven Analysis: Comprehensive tables summarizing the physical, chemical, and toxicological properties of various fluorinated acetoacetate derivatives.

-

Visualized Workflows: Graphviz diagrams illustrating the Claisen condensation reaction and the metabolic pathway of fluoroacetate toxicity.

The release of this technical guide offers a valuable resource for the scientific community, providing a foundational understanding of the discovery, history, and application of fluorinated acetoacetate derivatives.

Quantitative Data Summary

Table 1: Physical and Chemical Properties of Ethyl Acetoacetate Derivatives

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL at 25°C) |

| Ethyl trifluoroacetate | 383-63-1 | C4H5F3O2 | 142.08 | 61 | 1.1952 (at 16.7°C) |

| Ethyl 4,4,4-trifluoroacetoacetate | 372-31-6 | C6H7F3O3 | 184.11 | 129-130 | 1.259 |

Table 2: Toxicological Data for Selected Fluorinated Acetoacetate Derivatives

| Compound | Test Organism | Route of Administration | LD50 (Lethal Dose, 50%) |

| Ethyl 4,4,4-trifluoroacetoacetate | Not specified | Oral | 855 mg/kg |

Source:[23]

Detailed Experimental Protocols

Synthesis of Ethyl 4,4,4-trifluoroacetoacetate via Claisen Condensation

This protocol is a generalized representation based on common laboratory practices and patent literature.

Materials:

-

Ethyl trifluoroacetate

-

Ethyl acetate

-

Sodium ethoxide (solid or as a solution in ethanol)

-

Anhydrous ethanol (if using solid sodium ethoxide)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Hydrochloric acid (aqueous solution, for workup)

-

Sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a nitrogen inlet is charged with a solution of sodium ethoxide in anhydrous ethanol under a nitrogen atmosphere.

-

Addition of Reactants: Ethyl acetate is added to the stirred solution. The mixture is then cooled in an ice bath. Ethyl trifluoroacetate is added dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction mixture is cooled to room temperature and then poured into a mixture of ice and dilute hydrochloric acid to neutralize the excess base. The aqueous layer is extracted three times with diethyl ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation to yield pure ethyl 4,4,4-trifluoroacetoacetate.

Note: The specific molar ratios of reactants and the choice of solvent and base can vary to optimize the yield. For instance, using sodium hydride in an aprotic solvent like THF is an alternative approach.[7]

Visualizing the Core Processes

To better understand the fundamental mechanisms at play, the following diagrams, generated using the DOT language for Graphviz, illustrate the key synthetic and biological pathways.

References

- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]

- 3. guidechem.com [guidechem.com]

- 4. Preparation method of ethyl 4,4,4-trifluoroacetoacetate - Eureka | Patsnap [eureka.patsnap.com]

- 5. CN106565475A - Preparing method for ethyl 4,4,4-trifluoroacetoacetate - Google Patents [patents.google.com]

- 6. CN103694119A - The preparation method of 4,4,4-ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 7. CN104829455A - Catalytic synthesis method of ethyl trifluoroacetoacetate - Google Patents [patents.google.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. Use of fluorocitrate and fluoroacetate in the study of brain metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Toxicology of fluoroacetate: a review, with possible directions for therapy research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The reaction of fluorocitrate with aconitase and the crystal structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The inhibition by fluorocitrate of rat liver mitochondrial and extramitochondrial aconitate hydratase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mhc.cpu.edu.cn [mhc.cpu.edu.cn]

- 15. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) | MDPI [mdpi.com]

- 16. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Ethyl trifluoroacetate | C4H5F3O2 | CID 9794 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. Ethyl 4,4,4-trifluoroacetoacetate | C6H7F3O3 | CID 67793 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. Ethyl trifluoroacetate - Wikipedia [en.wikipedia.org]

- 21. chembk.com [chembk.com]

- 22. 4,4,4-トリフルオロアセト酢酸エチル 99% | Sigma-Aldrich [sigmaaldrich.com]

- 23. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Use of Ethyl 4-(4-fluorophenyl)-3-oxobutanoate in Heterocyclic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(4-fluorophenyl)-3-oxobutanoate is a versatile β-ketoester that serves as a valuable precursor in the synthesis of a wide array of heterocyclic compounds. The presence of the fluorophenyl moiety is of particular interest in medicinal chemistry, as the incorporation of fluorine can significantly enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of several key heterocyclic scaffolds, including dihydropyridines, dihydropyrimidinones, pyrazoles, and coumarins.

Key Synthetic Applications

This compound is a key building block in several important multicomponent reactions, leading to the efficient construction of complex heterocyclic frameworks.

Hantzsch Dihydropyridine Synthesis

The Hantzsch synthesis is a classic multicomponent reaction that provides access to 1,4-dihydropyridines, a class of compounds well-known for their use as calcium channel blockers.[1][2] The reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3]

Reaction Scheme:

Caption: General scheme of the Hantzsch dihydropyridine synthesis.

Quantitative Data:

| Aldehyde (R-CHO) | Product | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde | Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | p-Toluenesulfonic acid (PTSA) | Aqueous micelles | ~90-96 | [3] |

Experimental Protocol: Synthesis of Diethyl 4-(4-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Materials:

-

This compound (2.0 eq)

-

Benzaldehyde (1.0 eq)

-

Ammonium acetate (1.2 eq)

-

p-Toluenesulfonic acid (PTSA) (catalytic amount)

-

Aqueous Sodium Dodecyl Sulfate (SDS) solution (0.1 M)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

-

Ultrasonic bath

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, combine this compound (2.0 eq), benzaldehyde (1.0 eq), ammonium acetate (1.2 eq), and a catalytic amount of p-toluenesulfonic acid in an aqueous 0.1 M SDS solution.

-

Place the flask in an ultrasonic bath at room temperature.

-

Irradiate the mixture with ultrasound for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the solid product will precipitate out of the solution.

-

Collect the product by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyridine derivative.

Biginelli Reaction for Dihydropyrimidinone Synthesis

The Biginelli reaction is a one-pot cyclocondensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) from an aldehyde, a β-ketoester, and urea or thiourea.[4] These compounds are of significant interest in medicinal chemistry due to their diverse biological activities, including acting as calcium channel blockers and antihypertensive agents.[5]

Reaction Scheme:

Caption: General scheme of the Biginelli reaction.

Quantitative Data:

| Aldehyde (R-CHO) | β-Ketoester | Urea/Thiourea | Catalyst | Solvent | Yield (%) | Reference |

| 4-Fluorobenzaldehyde | Methyl acetoacetate | Urea | Silicotungstic acid/Amberlyst-15 | Solvent-free | High | [5] |

| Benzaldehyde | Ethyl acetoacetate | Urea | HCl | Ethanol | 58-62 | [6] |

Experimental Protocol: Synthesis of Ethyl 4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Materials:

-

This compound (1.0 eq)

-

4-Fluorobenzaldehyde (1.0 eq)

-

Urea (1.5 eq)

-

Silicotungstic acid supported on Amberlyst-15 (catalytic amount)

-

Round-bottom flask

-

Magnetic stirrer with heating

-

Filtration apparatus

-

Ethanol

Procedure:

-

In a round-bottom flask, thoroughly mix this compound (1.0 eq), 4-fluorobenzaldehyde (1.0 eq), urea (1.5 eq), and the catalyst.

-

Heat the solvent-free mixture at an appropriate temperature (e.g., 80-100 °C) with stirring.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Add hot ethanol to the reaction mixture to dissolve the product.

-

Filter the hot solution to remove the heterogeneous catalyst.

-

Allow the filtrate to cool to room temperature to induce crystallization of the product.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are synthesized by the condensation of a 1,3-dicarbonyl compound, such as a β-ketoester, with hydrazine or its derivatives.

Reaction Scheme:

Caption: General scheme for pyrazole synthesis.

Quantitative Data:

| β-Ketoester | Hydrazine Source | Solvent | Yield (%) | Reference |

| Ethyl 3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (related precursor) | Benzyl chloride/K₂CO₃ | Acetonitrile | 76 (for N-benzylation) | [7] |

| Ethyl 2,4-dioxovalerate (general example) | Hydrazine monohydrate | Ethanol/Acetic acid | 74 | [8] |

Experimental Protocol: Synthesis of Ethyl 5-((4-fluorophenyl)methyl)-1H-pyrazole-4-carboxylate

Materials:

-

This compound (1.0 eq)

-

Hydrazine hydrate (1.1 eq)

-

Ethanol

-

Acetic acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating

Procedure:

-

Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

-

Add a catalytic amount of acetic acid to the solution.

-

Slowly add hydrazine hydrate (1.1 eq) to the reaction mixture at room temperature.

-

Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel or by recrystallization from a suitable solvent to obtain the desired pyrazole derivative.

Pechmann Condensation for Coumarin Synthesis

The Pechmann condensation is a widely used method for the synthesis of coumarins, which involves the reaction of a phenol with a β-ketoester under acidic conditions.[9]

Reaction Scheme:

Caption: General scheme of the Pechmann condensation for coumarin synthesis.

Quantitative Data:

| Phenol | β-Ketoester | Catalyst | Conditions | Yield (%) | Reference |

| Resorcinol | Ethyl acetoacetate | H₂SO₄ | 5 °C to rt, 18 h | 80 | [10] |

| Resorcinol | Ethyl acetoacetate | Oxalic acid | Ethanol, reflux | - | [11] |

| Phenols | Ethyl acetoacetate | ZnFe₂O₄ nanoparticles | 80 °C, solvent-free | 85-98 | [10] |

Experimental Protocol: Synthesis of 7-hydroxy-4-((4-fluorophenyl)methyl)coumarin

Materials:

-

This compound (1.0 eq)

-

Resorcinol (1.0 eq)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Crushed ice

Procedure:

-

Carefully add concentrated sulfuric acid to a round-bottom flask and cool it in an ice bath.

-

To the cold sulfuric acid, slowly and simultaneously add this compound (1.0 eq) and resorcinol (1.0 eq) with constant stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, continue stirring the mixture in the ice bath for a short period and then allow it to warm to room temperature.

-

Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.

-

Pour the reaction mixture slowly into a beaker containing crushed ice with vigorous stirring.

-

A precipitate will form. Allow the ice to melt completely.

-